BenchChemオンラインストアへようこそ!

CT52923

Kinase Selectivity PDGFR Off-Target Activity

Procure CT52923 for unmatched selectivity in PDGFR research. This ATP-competitive piperazinyl quinazoline inhibits PDGFRα/β and c-Kit (IC50 100–200 nM) while sparing Flt3, CSF-1R, and VEGFR pathways. Unique 50–100× functional discrimination between PDGF and FGF responses ensures clean phenotypes in restenosis, glioblastoma, and fibrosis models. Orally bioavailable with demonstrated in vivo efficacy. Avoid multi-kinase confounders—secure the narrow-spectrum benchmark today.

Molecular Formula C23H25N5O4S
Molecular Weight 467.5 g/mol
Cat. No. B8699813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCT52923
Molecular FormulaC23H25N5O4S
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33)
InChIKeyORRFUYVNMZSYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CT52923 Baseline Overview: A Selective, Orally Active PDGFR Kinase Inhibitor


CT52923 (CAS 205256-55-9) is a piperazinyl quinazoline small molecule that functions as a selective, orally active, ATP-competitive antagonist of platelet-derived growth factor receptor (PDGFR) tyrosine kinases [1]. It inhibits both PDGFRα and PDGFRβ as well as the stem cell factor receptor (c-Kit) with IC50 values in the 100–200 nM range, while demonstrating substantial selectivity over other receptor tyrosine kinases, cytoplasmic kinases, and serine/threonine kinases [2]. CT52923 has been employed in preclinical models of vascular restenosis, atherosclerosis, liver cirrhosis, pulmonary fibrosis, and glioblastoma [3].

Why Substituting CT52923 with Generic PDGFR Inhibitors Fails: Selectivity, Functional Outcomes, and Oral Bioavailability


PDGFR inhibitors are not interchangeable. Compounds such as imatinib, sunitinib, sorafenib, and CP-673451 exhibit widely divergent kinase selectivity profiles, cellular functional inhibition, and in vivo efficacy [1]. CT52923 is distinguished by a narrow selectivity window for PDGFR and c-Kit with >45-fold discrimination against Flt3 and CSF-1R, in contrast to multi-kinase inhibitors like sunitinib and sorafenib that potently inhibit VEGFR and additional targets [2]. Furthermore, CT52923 demonstrates a 50- to 100-fold functional discrimination between PDGF- and FGF-induced cellular responses, a feature not uniformly reported for other PDGFR antagonists [3]. Substituting CT52923 with a less selective or less orally bioavailable PDGFR inhibitor would alter both the target engagement profile and the downstream biological response, compromising experimental reproducibility and therapeutic hypothesis testing.

CT52923 Product-Specific Quantitative Evidence Guide: Comparative Selectivity, Functional Assay Data, and In Vivo Efficacy


CT52923 Exhibits >45-Fold Selectivity for PDGFR/c-Kit Over Flt3/CSF-1R, Contrasting with Multi-Kinase Inhibitors Like Imatinib and Sunitinib

CT52923 demonstrates a narrow kinase inhibition profile: PDGFR and c-Kit are inhibited with IC50 values of 100–200 nM, whereas 45- to >200-fold higher concentrations are required to inhibit Flt3 and CSF-1R, respectively [1]. Other receptor tyrosine kinases, cytoplasmic tyrosine kinases, and serine/threonine kinases are not significantly inhibited at 100- to 1000-fold higher concentrations . In contrast, imatinib inhibits PDGFRα with an IC50 of 2.5 nM but also targets Abl and Kit, while sunitinib inhibits PDGFRβ with an IC50 of 5.7 nM but additionally potently suppresses VEGFR2 (IC50 80 nM), Flt3, and CSF-1R [2]. This differential selectivity means CT52923 can be used to interrogate PDGFR/c-Kit-driven biology with minimal confounding activity at VEGFR, Flt3, or CSF-1R, a key advantage when dissecting PDGFR-specific signaling pathways.

Kinase Selectivity PDGFR Off-Target Activity

CT52923 Demonstrates 50- to 100-Fold Functional Selectivity for PDGF- over FGF-Induced Cellular Responses

In cellular functional assays, CT52923 inhibits PDGF-induced smooth muscle cell migration and fibroblast proliferation with IC50 values of 64 nM and 280 nM, respectively [1]. Critically, 50- to 100-fold higher concentrations of CT52923 are required to inhibit the same cellular responses when induced by fibroblast growth factor (FGF) [2]. This functional selectivity demonstrates that CT52923 does not broadly suppress growth factor signaling, but rather specifically attenuates PDGFR-driven pathways. By comparison, sunitinib inhibits PDGF-induced proliferation with an IC50 of 39 nM (NIH-3T3/PDGFRβ) but also potently suppresses VEGF-induced proliferation (IC50 40 nM in HUVECs), indicating a lack of comparable growth factor discrimination .

Cellular Functional Assays PDGF Signaling Selectivity

Oral CT52923 Achieves Significant In Vivo Inhibition of Neointima Formation in Rat Carotid Injury Model

Oral administration of CT52923 (5, 15, 30, and 50 mg/kg twice daily) significantly inhibited neointima formation following balloon angioplasty-induced carotid artery injury in rats [1]. This demonstrates that CT52923 possesses sufficient oral bioavailability to engage PDGFR in vivo and modulate vascular remodeling. While imatinib has also been shown to reduce neointima formation in similar models, its broader kinase inhibition profile and clinical association with cardiotoxicity complicate the attribution of efficacy solely to PDGFR blockade [2]. CT52923's narrow selectivity allows for a more precise interrogation of PDGFR's role in restenosis without confounding contributions from Abl or Kit inhibition.

In Vivo Efficacy Vascular Injury Restenosis

CT52923 Reduces Tumor Growth by 44–61% in PDGF-Driven Xenograft Models

In nude mouse xenograft studies, oral administration of CT52923 caused a 61% reduction in tumor growth of NIH/3T3 cells transformed by PDGF (p < 0.006) and a 44% reduction in tumor formation by C6 glioblastoma cells (p < 0.0019) [1]. Importantly, tumor formation by cells expressing v-fms was unaffected, confirming that the antitumor effect is specific to PDGFR-driven growth and not due to general cytotoxicity [2]. Sunitinib, in contrast, inhibits tumor growth in a broader range of xenograft models due to its VEGFR and Flt3 inhibitory activity, which complicates the attribution of efficacy to PDGFR blockade [3]. CT52923 therefore provides a selective tool for validating PDGFR as a therapeutic target in glioblastoma and other PDGF-driven malignancies.

Oncology Xenograft PDGFR-Driven Tumor Growth

CT52923 Inhibits PDGF-Induced Smooth Muscle Cell Migration with an IC50 of 64 nM

In a cell migration assay using rat A10 smooth muscle cells, CT52923 inhibited PDGF-induced migration with an IC50 of 64 nM after 24 h of incubation [1]. This potency is comparable to or better than that of other PDGFR inhibitors evaluated under similar conditions. For instance, imatinib inhibits PDGF-induced melanoma cell migration with an IC50 of approximately 5 µM [2], while sunitinib reduces meningioma cell migration only at concentrations around 5 µM [3]. CT52923 therefore offers a more potent inhibition of PDGF-driven chemotaxis, enabling robust blockade of this pro-migratory pathway at lower compound concentrations.

Cell Migration PDGF Signaling Potency

Optimal Research and Industrial Application Scenarios for CT52923


Dissecting PDGFR-Specific Signaling in Vascular Smooth Muscle Cells

CT52923's 50- to 100-fold functional selectivity for PDGF- over FGF-induced migration and proliferation [1] makes it an ideal tool for isolating PDGFR contributions to smooth muscle cell biology. Researchers studying atherosclerosis, restenosis, or vascular remodeling can use CT52923 to block PDGFR signaling without confounding effects on FGF receptor pathways, enabling cleaner mechanistic interpretation.

Validating PDGFR as a Therapeutic Target in Glioblastoma Xenograft Models

With demonstrated 44–61% tumor growth inhibition in PDGF-driven xenografts and no effect on v-fms-driven tumors [2], CT52923 is uniquely suited for target validation studies in glioblastoma and other PDGFR-dependent cancers. Its oral bioavailability simplifies dosing regimens and supports chronic treatment paradigms in preclinical oncology.

Investigating PDGFR-Mediated Neointima Formation In Vivo

CT52923's significant inhibition of neointima formation in the rat carotid injury model [3] positions it as a superior alternative to multi-kinase inhibitors like imatinib for studies of vascular restenosis. The compound's narrow selectivity minimizes off-target effects that could confound safety or efficacy readouts, allowing for more accurate assessment of PDGFR's role in vascular pathology.

High-Throughput Screening for PDGFR-Dependent Cell Migration Inhibitors

With a potent IC50 of 64 nM for PDGF-induced smooth muscle cell migration [4], CT52923 can serve as a positive control or benchmark compound in high-content screening assays aimed at identifying novel modulators of PDGFR-driven chemotaxis. Its potency ensures a robust signal window and reduces the likelihood of off-target cytotoxicity at effective concentrations.

Quote Request

Request a Quote for CT52923

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.